N-cinnamoylazole is a compound derived from the combination of a cinnamoyl group and an azole structure. This compound is significant in organic chemistry due to its potential biological activities and applications in synthetic methodologies.
N-cinnamoylazole can be synthesized through various organic reactions, particularly those involving azoles and cinnamic acid derivatives. The synthesis often employs methods such as the Michael reaction, which allows for the formation of complex structures with high yields.
N-cinnamoylazole falls under the category of acylated heterocycles, specifically azoles, which are five-membered aromatic rings containing nitrogen atoms. This classification highlights its relevance in medicinal chemistry and material science.
The synthesis of N-cinnamoylazole typically involves the acylation of azoles using cinnamic acid derivatives. One prominent method is the Michael reaction, where di- or tri-hydric phenols react with N-cinnamoylazoles under specific conditions to yield various products including 4-arylchroman-2-ones and 1-arylbenzo[f]chroman-3-ones.
In a typical reaction setup, N-cinnamoylazoles are prepared by reacting imidazole with cinnamic acid derivatives in anhydrous dichloromethane or tetrahydrofuran. The reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under reflux conditions to facilitate the nucleophilic attack on the carbonyl carbon of the cinnamoyl group, leading to the formation of the desired azole derivative .
N-cinnamoylazole features a core azole structure substituted with a cinnamoyl group. The molecular formula typically includes carbon, hydrogen, and nitrogen atoms arranged in a specific configuration that defines its chemical properties.
N-cinnamoylazole undergoes several chemical reactions, including:
In the Michael reaction involving N-cinnamoylazoles, various phenolic compounds can be employed as nucleophiles. The choice of solvent and temperature plays a critical role in determining the yield and selectivity of the reaction products .
The mechanism by which N-cinnamoylazole exerts its effects involves several steps:
Kinetic studies on these reactions often reveal insights into their efficiency and potential applications in drug design or material synthesis.
N-cinnamoylazole typically exhibits:
Key chemical properties include:
Relevant data concerning these properties can be obtained through standardized testing methods outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD) .
N-cinnamoylazole has several applications in scientific research:
The design of N-cinnamoylazoles has progressed through three generations:
Table 1: Structural Evolution of Key N-Cinnamoylazole Derivatives
| Generation | Structural Features | Example Compound | Synthetic Method |
|---|---|---|---|
| First | Simple amide linkage | N-Cinnamoyl-imidazole | Schotten-Baumann acylation |
| Second | α,β-Unsaturated ketone spacer | 2-((1-(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid | Wittig condensation + alkylation |
| Third | Spirocyclic/fused heterocycles | 3-Methyl-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline | Cycloaddition + ring closure |
Bioisosteric strategies optimize N-cinnamoylazoles by balancing electronic properties, steric bulk, and lipophilicity:
Table 2: Impact of Bioisosteric Modifications on Pharmacological Properties
| Bioisostere Applied | Property Modified | Biological Effect | Example |
|---|---|---|---|
| Tetrazole ↔ Carboxylic acid | pKa reduction (4.9 → 2.2) | 10-fold ↑ angiotensin receptor affinity | Losartan analogs |
| Thiophene ↔ Phenyl | Increased log P (+0.5) | 2-fold ↓ IC50 against COX-2 | Triazinoquinazoline derivatives |
| Triazole ↔ Imidazole | Enhanced π-stacking | MIC80 0.5 μg/mL vs. C. albicans | Coruscanone A analogs |
N-Cinnamoylazoles demonstrate polypharmacology through divergent target engagement:1. Antifungal agents:- Coruscanone A analogs inhibit fungal CYP51 (lanosterol 14α-demethylase) via coordination between the triazole nitrogen and heme iron, disrupting ergosterol biosynthesis. These compounds show potency against fluconazole-resistant C. albicans (MIC80 1–2 μg/mL), comparable to amphotericin B [7]. Clinical data indicate that azole-based primary therapy reduces 42-day IA-associated mortality by 49% (OR = 0.51, p = 0.024) compared to amphotericin B in invasive aspergillosis [10].2. Anti-inflammatory agents:- Triazino[2,3-c]quinazoline derivatives suppress NF-κB translocation and inhibit 5-lipoxygenase (5-LOX), reducing TNF-α and PGE2 synthesis. Compound 2e (see Table 1) decreased carrageenan-induced paw edema by 53.41%—outperforming diclofenac (ED50 4 mg/kg vs. 8 mg/kg) [6].3. Anticancer agents:- Cinnamoyl-triazole hybrids induce apoptosis in leukemia cells by inhibiting Bcl-2/Bcl-xL interactions (Ki = 120 nM) and disrupting mitochondrial membrane potential. Structural optimization via S-alkylation enhanced caspase-3 activation by 70% [3] [6].
Table 3: Key Biological Targets and Efficacy Metrics of N-Cinnamoylazoles
| Therapeutic Area | Molecular Target | Efficacy Metric | Lead Compound |
|---|---|---|---|
| Antifungal | CYP51 (Ergosterol synthase) | MIC80 0.5–2 μg/mL vs. C. albicans | Coruscanone A-tetrazole hybrid |
| Anti-inflammatory | 5-Lipoxygenase | 53.4% edema inhibition; IC50 1.8 μM for LOX | 2-((1-(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid |
| Anticancer | Bcl-2/Bcl-xL | Ki 120 nM; caspase-3 activation ↑70% | N-Cinnamoyl-1,2,4-triazole-spirocycle |
Compound Index
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5